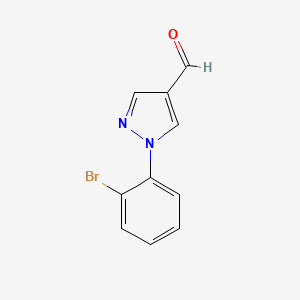

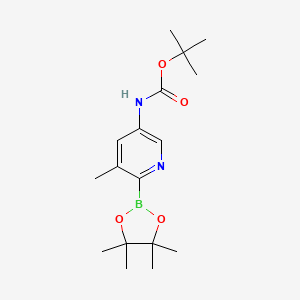

![molecular formula C8H5FN2O B581400 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1190310-15-6](/img/structure/B581400.png)

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

説明

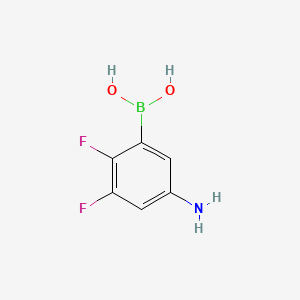

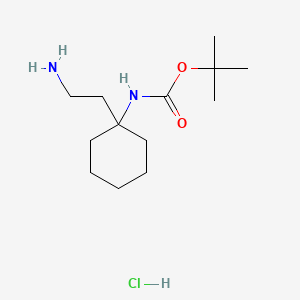

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a chemical compound with the empirical formula C8H5FN2O . It is a part of the pyridine family, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde consists of a pyridine ring fused with a pyrrole ring. The pyridine ring contains a nitrogen atom, while the pyrrole ring contains a nitrogen and a fluorine atom .Physical And Chemical Properties Analysis

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde has a molecular weight of 164.14 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors .科学的研究の応用

Building Blocks in Chemical Synthesis

“5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde” is used as a building block in chemical synthesis . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Intermediate in Drug Synthesis

This compound has been used as a key intermediate in the synthesis of drugs. For instance, “5-Fluoro-1- (2-fluorobenzyl)-1H-pyrazolo [3,4-b]pyridine-3-carbonitrile” was synthesized from a commercially available material, “2-chloro-5-fluoronicotinic acid”, and this compound served as a key intermediate in the preparation of vericiguat .

Biological Activity

Pyrrolo[2,3-b]pyridine derivatives have shown efficacy in reducing blood glucose levels, suggesting potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Cancer Research

Some derivatives of pyrrolo[2,3-b]pyridine have been evaluated for their effects on cancer cells. For example, the effects of one such derivative on colony formation in 4T1 cells (a mouse breast cancer cell line) were studied .

作用機序

Target of Action

The primary targets of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial adme properties .

Result of Action

In vitro studies have shown that 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .

特性

IUPAC Name |

5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-7-3-11-8-5(1-2-10-8)6(7)4-12/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILHLWLSZHECBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C(=C21)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678427 | |

| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190310-15-6 | |

| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

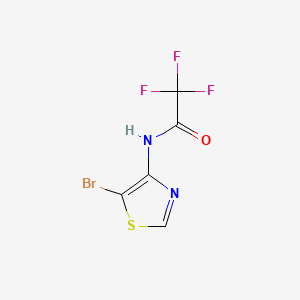

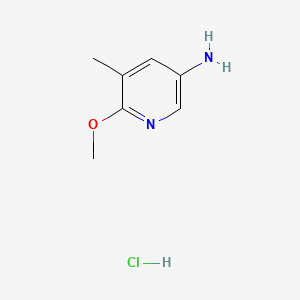

![Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B581318.png)